1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-
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Overview
Description
This compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO3 . The structure includes a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 207.23 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond . The exact mass is 207.08954328 g/mol, and the monoisotopic mass is also 207.08954328 g/mol . The topological polar surface area is 57.6 Ų .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1H-Indole derivatives have been explored in the synthesis of various heterocyclic compounds. For instance, studies have shown the use of these compounds in the synthesis of 3H-[1,2]diazepino[5,6-b]indoles, pyrido[4,3-b]indoles, and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines, demonstrating their versatility in organic chemistry and pharmaceutical applications (Karrick & Peet, 1986); (Kobayashi et al., 1993); (Kappe et al., 2003).
Antimicrobial Applications
Some derivatives of 1H-Indole have been synthesized and evaluated for their antimicrobial properties. For instance, compounds linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have shown moderate inhibitory activity against fungi and bacteria, highlighting the potential of 1H-Indole derivatives in developing new antimicrobial agents (Ramadan et al., 2019).
Photoinduced Molecular Transformations
1H-Indole derivatives have been utilized in photoinduced molecular transformations, particularly in the synthesis of benz[f]indole-diones and indole-diones via regioselective photoaddition. These processes are significant in the field of photochemistry and molecular engineering (Kobayashi et al., 1991).
Chemosensory Applications
1H-Indole-2,3-dione compounds have shown promising applications as chemosensors, especially in detecting Fe3+ ions. Their functional groups allow them to bind and chelate metal ions, making them useful in environmental monitoring and analytical chemistry (Fahmi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-hydroxy-1-propan-2-yl-2,3-dihydroindole-5,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYFOKPSXHPLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C2=CC(=O)C(=O)C=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726718 |
Source
|
Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3736-31-0 |
Source
|
Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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